デメクロサイクリン塩酸塩
説明
デメクロサイクリン塩酸塩は、Streptomyces aureofaciensの変異株から誘導されたテトラサイクリン系抗生物質です。 ライム病、ニキビ、気管支炎などの細菌感染症の治療に主に使用されます 。 さらに、抗利尿ホルモン分泌不適合症候群(SIADH)による低ナトリウム血症の治療に非適応で使用されています .
科学的研究の応用
Demeclocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of tetracycline antibiotics.
Biology: Researchers use demeclocycline hydrochloride to investigate bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is employed in clinical research to explore new therapeutic uses and to develop improved formulations for treating bacterial infections and SIADH.
作用機序
デメクロサイクリン塩酸塩は、30Sと50Sのリボソームサブユニットに結合することで細菌のタンパク質合成を阻害します。この結合は、アミノアシルtRNAがリボソームのA部位に結合するのを防ぎ、タンパク質合成を阻害します。 結合は可逆的であるため、この化合物は殺菌性ではなく、静菌性です .
類似の化合物:
テトラサイクリン: デメクロサイクリン塩酸塩と同様に、テトラサイクリンは、リボソームサブユニットに結合することでタンパク質合成を阻害する広域スペクトル抗生物質です。
ドキシサイクリン: もう1つのテトラサイクリン系抗生物質であるドキシサイクリンは、デメクロサイクリン塩酸塩に比べて半減期が長く、吸収率が高いことが知られています。
独自性: デメクロサイクリン塩酸塩は、SIADHの治療に特異的に使用される点で、テトラサイクリンの中で独特です。 抗利尿ホルモンに対する腎細管の反応性を低下させることで尿崩症を誘発する能力は、この非適応用途で特に価値があります .
生化学分析
Biochemical Properties
Demeclocycline hydrochloride inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
Demeclocycline hydrochloride is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Molecular Mechanism
The molecular mechanism of action of Demeclocycline hydrochloride involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Temporal Effects in Laboratory Settings
The absorption of Demeclocycline hydrochloride is slower than that of tetracycline . The time to reach the peak concentration is about 4 hours . After a 150 mg oral dose of Demeclocycline hydrochloride, the mean. .
Dosage Effects in Animal Models
Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high . The tetracyclines are also potentially nephrotoxic and are contraindicated (except for doxycycline) in renal insufficiency .
Metabolic Pathways
Like other tetracyclines, it is known to be concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
Demeclocycline hydrochloride, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.
Subcellular Localization
Given its lipophilic nature and its ability to passively diffuse through porin channels in the bacterial membrane , it is likely that it can localize to various subcellular compartments within the cell.
準備方法
合成ルートと反応条件: デメクロサイクリン塩酸塩は、Streptomyces aureofaciensの発酵とそれに続く化学修飾によって合成されます。発酵工程では、細菌を栄養豊富な培地で培養し、抗生物質を生成させます。 その後、さまざまなクロマトグラフィー技術によって化合物を単離および精製します .
工業生産方法: 工業的な環境では、デメクロサイクリン塩酸塩の生産には、大規模な発酵、それに続く抽出および精製が含まれます。発酵液は通常、細菌細胞を除去するためにろ過され、抗生物質は有機溶媒を用いて抽出されます。 次に、粗抽出物を結晶化および再結晶化などのさらなる精製工程にかけ、最終生成物を得ます .
化学反応の分析
反応の種類: デメクロサイクリン塩酸塩は、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。 これらの反応は、化合物の構造を改変し、薬理作用を高めるために不可欠です .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。これらの反応は、通常、酸性または塩基性条件下で行われます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、分子内の特定の官能基を還元するために使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなデメクロサイクリン塩酸塩の誘導体が含まれ、これらは異なる薬理作用と治療的用途を示す可能性があります .
4. 科学研究への応用
デメクロサイクリン塩酸塩は、幅広い科学研究に利用されています。
化学: テトラサイクリン系抗生物質の化学的性質と反応性を調べるためのモデル化合物として使用されます。
生物学: 研究者はデメクロサイクリン塩酸塩を用いて、細菌の耐性機構や抗生物質が微生物群集に与える影響を調査します。
医学: 細菌感染症やSIADHの治療のための新しい治療用途を探求し、改善された製剤を開発するために臨床研究で使用されます。
類似化合物との比較
Tetracycline: Like demeclocycline hydrochloride, tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the ribosomal subunits.
Doxycycline: Another tetracycline antibiotic, doxycycline, is known for its longer half-life and better absorption compared to demeclocycline hydrochloride.
Minocycline: Minocycline is a tetracycline derivative with enhanced lipid solubility, allowing it to penetrate tissues more effectively.
Uniqueness: Demeclocycline hydrochloride is unique among tetracyclines due to its specific use in treating SIADH. Its ability to induce nephrogenic diabetes insipidus by reducing the responsiveness of renal tubules to antidiuretic hormone makes it particularly valuable for this off-label application .
生物活性
Demeclocycline hydrochloride is a member of the tetracycline class of antibiotics, primarily known for its bacteriostatic properties, which inhibit bacterial growth by interfering with protein synthesis. This article delves into the biological activity of demeclocycline, including its mechanisms of action, clinical applications, and relevant research findings.
Demeclocycline exerts its antibacterial effects primarily by binding to the 30S and 50S ribosomal subunits of bacterial ribosomes. This binding inhibits the attachment of amino-acyl tRNA to the A site of the ribosome, thereby blocking protein synthesis. The action is reversible, allowing for potential recovery of bacterial function if the drug is removed .
Key Characteristics:
- Bacteriostatic : Inhibits growth rather than killing bacteria directly.
- Lipophilicity : Demeclocycline can easily penetrate cell membranes and diffuse through porin channels in bacterial membranes .
- Half-life : Approximately 10-17 hours, allowing for sustained therapeutic levels .
Clinical Applications
Demeclocycline is utilized in various clinical settings, particularly for treating conditions associated with inappropriate secretion of antidiuretic hormone (SIADH). It induces nephrogenic diabetes insipidus, which leads to increased urine output and correction of hyponatremia .
Case Studies on SIADH Treatment
A systematic review highlighted several case studies demonstrating the efficacy of demeclocycline in managing chronic hyponatremia due to SIADH:
Study | Patient Profile | Demeclocycline Dosage | Outcome |
---|---|---|---|
De Troyer et al. (1977) | 7 patients with SIADH | 1200 mg/day | Induced production of hypotonic urine; corrected hyponatremia |
Heim et al. (1977) | 75-year-old woman | 1200 mg/day | Increased fluid clearance; treatment interrupted due to side effects |
Padfield et al. (1978) | 64-year-old man post-head injury | 600 mg four times daily | Rapid correction of biochemical features; acute renal failure noted but resolved upon discontinuation |
Perks et al. (1976) | 61-year-old man with carcinoma | 600 mg/day | Clinical improvement and discharge from hospital |
These studies illustrate both the effectiveness and potential nephrotoxic side effects associated with demeclocycline therapy, necessitating careful monitoring during treatment .
Pharmacokinetics and Safety Profile
Demeclocycline is well-absorbed when administered orally but can have reduced absorption when taken with dairy products or antacids containing aluminum, calcium, or magnesium .
Pharmacokinetic Data:
- Protein Binding : Approximately 41-50% .
- Metabolism : Primarily hepatic.
- Excretion : Concentrated in bile; about 44% excreted in urine after a single dose .
Adverse Effects
Common adverse effects include gastrointestinal disturbances (nausea, vomiting), potential nephrotoxicity, and photosensitivity reactions. The risk of acute renal failure has been noted in some patients, particularly those with pre-existing renal impairment .
Research Findings on Anti-inflammatory Properties
Recent studies have indicated that tetracycline derivatives, including demeclocycline, possess anti-inflammatory properties that may extend beyond their antibiotic effects. They have been shown to inhibit matrix metalloproteinases (MMPs) and serine proteinases involved in connective tissue breakdown during inflammatory diseases .
特性
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-KBHRXELFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127-33-3 (Parent) | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045252 | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-73-3 | |
Record name | Demeclocycline hydrochloride [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demeclocycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeclocycline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O079NTYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。